2-(4-Fluorophenoxy)ethanamine
Overview
Description
2-(4-Fluorophenoxy)ethanamine is a chemical compound with the molecular formula C8H10FNO . It is often used in research and development .
Molecular Structure Analysis
The molecular weight of this compound is 155.169 Da . The compound has a mono-isotopic mass of 155.074646 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 246.6±20.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Dual Optical Detection Sensor
2-(4-Fluorophenoxy)ethanamine derivatives show promise in applications like selective mercury sensing. For instance, a study developed a novel macromolecule for the selective optical detection of Hg2+. This sensor indicates the presence of mercury through fluorescence quenching and a chromogenic change detectable by the naked eye (Wanichacheva et al., 2009).
Synthesis of Pharmaceutical Intermediates
The compound has been utilized in the synthesis of intermediates for pharmaceuticals. For example, a novel synthetic route was developed to obtain 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin, a medication used for benign prostatic hyperplasia treatment (Luo et al., 2008).
Antimicrobial and Antidiabetic Studies
In the field of antimicrobial and antidiabetic research, derivatives of this compound have been synthesized and tested. These derivatives showed inhibitory activities against bacterial growth and alpha-amylase, an enzyme involved in diabetes. This highlights the potential for the development of new treatments for microbial infections and diabetes management (S. G et al., 2023).
Intracellular pH Measurement
Another application is in the measurement of intracellular pH. Fluorinated analogs of 2-aminophenol, which is structurally similar to this compound, have been developed as pH-sensitive probes. These probes are useful in biological and medical research for monitoring cellular activities and diagnosing diseases (Rhee et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIRIIZZGJJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389669 | |
Record name | 2-(4-fluorophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6096-89-5 | |
Record name | 2-(4-Fluorophenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6096-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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